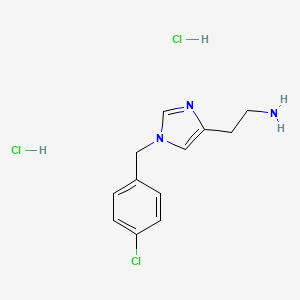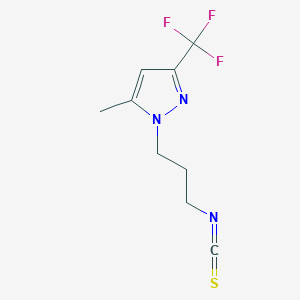![molecular formula C18H20ClN3O2 B2620027 2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 2224550-35-8](/img/structure/B2620027.png)
2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridinecarboxamide compounds and is commonly known as ML277. This compound has been found to have a high affinity for the Kir7.1 ion channel, which makes it a promising candidate for the treatment of various diseases.
作用机制
ML277 selectively activates the Kir7.1 ion channel by binding to a specific site on the channel protein. This results in the opening of the channel, which allows the flow of ions across the cell membrane. The activation of Kir7.1 has been shown to increase the secretion of fluids in various organs, which can help alleviate the symptoms of diseases such as cystic fibrosis and dry eye syndrome.
Biochemical and Physiological Effects:
ML277 has been shown to have a number of biochemical and physiological effects, including the activation of the Kir7.1 ion channel, the increase in fluid secretion, and the modulation of ion transport across cell membranes. These effects have been studied in various cell types and animal models, and have shown promising results in the treatment of diseases related to the Kir7.1 channel.
实验室实验的优点和局限性
The advantages of using ML277 in lab experiments include its high selectivity for the Kir7.1 ion channel, its ability to activate the channel in a dose-dependent manner, and its high yield and purity. However, there are also limitations to its use, including its potential toxicity at high doses, its limited solubility in water, and its relatively high cost compared to other ion channel modulators.
未来方向
There are several future directions for the study of ML277 and its potential therapeutic applications. These include further optimization of its synthesis and purification methods, the development of more potent and selective analogs, the study of its effects in various animal models of disease, and the exploration of its potential use in combination with other drugs. Additionally, the study of the Kir7.1 ion channel and its role in various physiological processes is an area of active research, which may lead to the discovery of new therapeutic targets and compounds.
合成方法
The synthesis of ML277 involves several steps, starting with the reaction of 2-chloro-3-cyanopyridine with 4-(2-methoxyphenyl)piperidine in the presence of a base. The resulting intermediate is then reacted with 2-amino-5-chlorobenzamide to obtain the final product. The synthesis of ML277 has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
ML277 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases related to the Kir7.1 ion channel. This ion channel is involved in the regulation of various physiological processes, including the secretion of fluids in the kidney, pancreas, and salivary glands. ML277 has been found to selectively activate Kir7.1, which makes it a promising candidate for the treatment of diseases such as cystic fibrosis, dry eye syndrome, and Sjogren's syndrome.
属性
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-16-7-3-2-6-15(16)22-11-8-13(9-12-22)21-18(23)14-5-4-10-20-17(14)19/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHVVMQAQVVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2619945.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2619947.png)



![ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate](/img/structure/B2619957.png)
![Methyl[(trimethylsilyl)methyl]amine hydrochloride](/img/structure/B2619958.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2619960.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619964.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2619966.png)